molecular formula C9H15F2O6P B14304131 Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester CAS No. 113161-58-3

Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester

Cat. No.: B14304131
CAS No.: 113161-58-3
M. Wt: 288.18 g/mol
InChI Key: FYSABUMEEJFASG-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester is a complex organic compound with a unique structure that includes both phosphinyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphinyl and difluoro groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester exerts its effects involves interaction with molecular targets such as enzymes and receptors. The phosphinyl and difluoro groups can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester is unique due to the presence of both phosphinyl and difluoro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

113161-58-3

Molecular Formula

C9H15F2O6P

Molecular Weight

288.18 g/mol

IUPAC Name

ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate

InChI

InChI=1S/C9H15F2O6P/c1-4-15-8(13)7(12)9(10,11)18(14,16-5-2)17-6-3/h4-6H2,1-3H3

InChI Key

FYSABUMEEJFASG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(F)(F)P(=O)(OCC)OCC

Origin of Product

United States

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